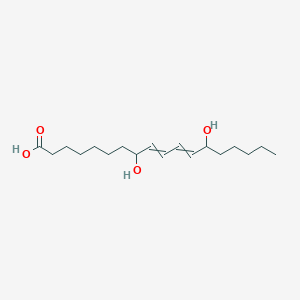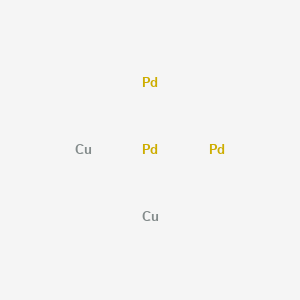![molecular formula C12H24O5Si B14261973 3-[(Triethoxysilyl)methyl]pentane-2,4-dione CAS No. 135524-70-8](/img/structure/B14261973.png)
3-[(Triethoxysilyl)methyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C12H24O5Si It is a derivative of pentane-2,4-dione, where a triethoxysilyl group is attached to the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst such as Speier’s catalyst . The silylation occurs mainly at the terminal carbon atom of the allyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Triethoxysilyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-[(Triethoxysilyl)methyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione involves its ability to participate in various chemical reactions due to the presence of the triethoxysilyl group. This group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of advanced materials and in the modification of surfaces.
Comparación Con Compuestos Similares
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: Similar in structure but with a propyl group instead of a methyl group.
3-Ethyl-2-methylpentane: A branched hydrocarbon with similar carbon skeleton but lacking the triethoxysilyl group.
Uniqueness
3-[(Triethoxysilyl)methyl]pentane-2,4-dione is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring the formation of siloxane bonds and in the synthesis of organosilicon compounds.
Propiedades
Número CAS |
135524-70-8 |
|---|---|
Fórmula molecular |
C12H24O5Si |
Peso molecular |
276.40 g/mol |
Nombre IUPAC |
3-(triethoxysilylmethyl)pentane-2,4-dione |
InChI |
InChI=1S/C12H24O5Si/c1-6-15-18(16-7-2,17-8-3)9-12(10(4)13)11(5)14/h12H,6-9H2,1-5H3 |
Clave InChI |
KXUYXDBJBVXWQO-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC(C(=O)C)C(=O)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


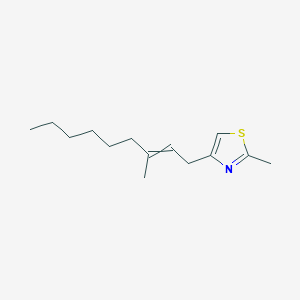
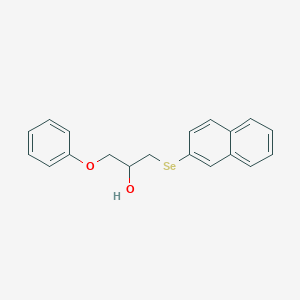


![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
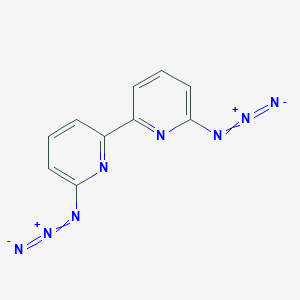
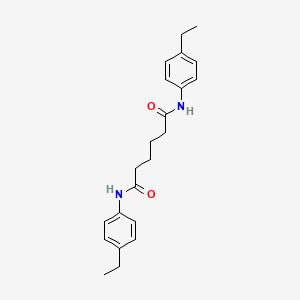

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
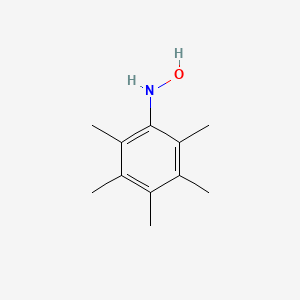
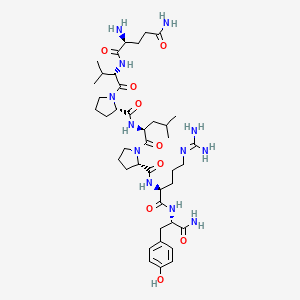
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
